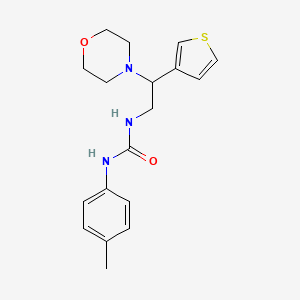

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-14-2-4-16(5-3-14)20-18(22)19-12-17(15-6-11-24-13-15)21-7-9-23-10-8-21/h2-6,11,13,17H,7-10,12H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRUNMAKQBGSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of morpholine with a thiophene derivative to form an intermediate compound.

Urea Formation: The intermediate is then reacted with p-tolyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large reactors to carry out the reactions in batches.

Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl halides.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced derivatives of the morpholine ring.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, depending on its target, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The target compound’s structural analogs vary in substituents, aromatic systems, and functional groups, leading to differences in physicochemical and pharmacological properties.

Table 1: Structural Comparison of Urea Derivatives

*Calculated molecular weight based on formula.

Key Observations :

- Morpholine vs. Pyrazole/Pyrrolidinone: Morpholine (target compound) improves water solubility due to its oxygen-rich ring, whereas pyrazole () or pyrrolidinone () may enhance target binding via H-bonding .

- Thiophene Position: Thiophen-3-yl (target) vs.

- Aromatic Systems : The p-tolyl group (target) provides moderate lipophilicity, while trifluoromethylphenyl () increases electron-withdrawing effects and metabolic resistance .

Insights :

Spectroscopic and Crystallographic Data

Comparative spectroscopic data highlight structural nuances:

Table 3: Spectroscopic Comparisons

Biological Activity

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea, with the CAS number 954648-28-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.

- Molecular Formula : C₁₈H₂₃N₃O₂S

- Molecular Weight : 345.5 g/mol

- Structure : The compound features a morpholine ring, a thiophene moiety, and a p-tolyl group, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of Intermediate : Reaction of morpholine with a thiophene derivative.

- Urea Formation : The intermediate is reacted with p-tolyl isocyanate under controlled conditions to yield the final product.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance:

- A related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) of 25.1 µM against various cancer cell lines, including non-small lung cancer and breast cancer .

The biological activity is believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Pathway Modulation : It can influence various biochemical pathways, potentially leading to apoptosis in cancer cells .

Case Studies

Comparative Analysis

When compared with similar compounds:

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea, and how can reaction yields be optimized?

A stepwise approach involves:

- Condensation : React 2-morpholino-2-(thiophen-3-yl)ethylamine with p-tolyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine as a base to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.

- Yield Optimization : Employ Design of Experiments (DoE) to test variables like solvent polarity, temperature (0–60°C), and stoichiometric ratios. Statistical tools (e.g., ANOVA) identify significant factors .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the urea linkage and substituent regiochemistry. Thiophene protons appear as distinct aromatic signals (δ 6.8–7.5 ppm), while morpholino protons resonate as multiplet clusters (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z vs. calculated for CHNOS).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and stability under stress conditions (e.g., pH, heat) .

Advanced: How can computational methods streamline the design of derivatives or predict biological activity?

- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to predict regioselectivity in urea formation.

- Docking Studies : Molecular dynamics simulations (AutoDock Vina) identify potential targets (e.g., kinase enzymes) by analyzing interactions between the morpholino-thiophene moiety and active sites .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize derivatives for synthesis .

Advanced: What strategies resolve contradictions in reported biological activity data for urea derivatives?

- Meta-Analysis : Systematically compare datasets (e.g., IC values) across studies, adjusting for variables like cell line heterogeneity or assay protocols.

- Dose-Response Reevaluation : Reproduce conflicting experiments with standardized controls (e.g., reference inhibitors) and orthogonal assays (e.g., fluorescence vs. luminescence) .

- Structural Validation : Confirm compound identity via X-ray crystallography (as in ) to rule out batch-to-batch variations .

Advanced: How can researchers design biologically relevant assays to evaluate this compound’s mechanism of action?

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification.

- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated cells reveals upregulated/downregulated genes linked to pathways like apoptosis or mTOR signaling.

- In Vivo Models : Dose zebrafish or murine models to assess bioavailability and toxicity, correlating plasma levels (LC-MS) with phenotypic outcomes .

Basic: What storage conditions ensure the compound’s long-term stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) in sealed containers to avoid urea hydrolysis.

- Solubility Considerations : Prepare stock solutions in DMSO (dry, under nitrogen) to minimize oxidation .

Advanced: How do structural modifications (e.g., thiophene vs. phenyl substituents) influence bioactivity?

- SAR Studies : Synthesize analogs replacing thiophene with furan or pyridine. Test in kinase inhibition assays to quantify potency shifts.

- Electron Effects : Electron-rich thiophene enhances π-π stacking with aromatic residues in target proteins, while morpholino improves solubility for cell-based assays .

Advanced: What methodologies assess the compound’s potential toxicity and metabolic fate?

- CYP450 Inhibition : Incubate with human liver microsomes and NADPH, monitoring metabolite formation (LC-MS).

- Reactive Metabolite Screening : Trapping assays with glutathione or potassium cyanide detect electrophilic intermediates.

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay (mammalian cells) evaluate DNA damage risks .

Basic: How are analytical methods validated for quality control during synthesis?

- HPLC Validation : Establish linearity (R > 0.99), precision (%RSD < 2%), and detection limits (LOD < 0.1 μg/mL) per ICH guidelines.

- Forced Degradation : Expose the compound to heat (40–80°C), acid/base (0.1M HCl/NaOH), and UV light to identify degradation products .

Advanced: What interdisciplinary approaches integrate chemical synthesis with systems biology for target discovery?

- Chemoproteomics : Combine activity-based protein profiling (ABPP) with click chemistry to map cellular targets.

- Network Pharmacology : Build interaction networks linking compound targets to disease pathways (e.g., cancer proliferation) using STRING or KEGG databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.